molecular formula C20H15P B1619358 Diphenyl(phenylethynyl)phosphine CAS No. 7608-17-5

Diphenyl(phenylethynyl)phosphine

Cat. No.: B1619358
CAS No.: 7608-17-5
M. Wt: 286.3 g/mol
InChI Key: PPFOMDCEYDBUAE-UHFFFAOYSA-N
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Description

Diphenyl(phenylethynyl)phosphine is a tertiary phosphine featuring a phenylethynyl (–C≡CPh) substituent alongside two phenyl groups bonded to a phosphorus(III) center. This compound is notable for its role in synthesizing transition metal carbyne complexes, which are pivotal in catalytic applications such as alkyne metathesis . The phenylethynyl group introduces unique electronic and steric properties, making it distinct from simpler phosphines like triphenylphosphine. Its synthesis often involves electrochemical or catalytic coupling methods, as seen in the preparation of its oxide derivative via electrolysis of diphenylphosphine oxide with phenylacetylene under mild conditions .

Properties

CAS No.

7608-17-5

Molecular Formula

C20H15P

Molecular Weight

286.3 g/mol

IUPAC Name

diphenyl(2-phenylethynyl)phosphane

InChI

InChI=1S/C20H15P/c1-4-10-18(11-5-1)16-17-21(19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-15H

InChI Key

PPFOMDCEYDBUAE-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C#CP(C2=CC=CC=C2)C3=CC=CC=C3

Canonical SMILES

C1=CC=C(C=C1)C#CP(C2=CC=CC=C2)C3=CC=CC=C3

Other CAS No.

7608-17-5

Origin of Product

United States

Scientific Research Applications

Scientific Research Applications

Diphenyl(phenylethynyl)phosphine has a wide range of applications across various scientific domains:

Coordination Chemistry

DPP serves as a ligand in metal complex catalysts, enhancing the stability and reactivity of metal-catalyzed reactions. It facilitates various organic transformations, including cross-coupling reactions that are pivotal in synthetic organic chemistry .

Organic Synthesis

The compound is utilized in the synthesis of alkynyl phosphine oxides through visible-light-promoted reactions. These reactions allow for the formation of C—C and C—P bonds, which are essential in constructing complex organic molecules .

Nanotechnology

DPP is employed in stabilizing nanosystems used for biological imaging and drug delivery applications. Its ability to form stable complexes with metal ions enhances the efficacy of these systems in medical applications .

Fluorescent Materials

Research has indicated that derivatives of DPP can be developed into novel fluorescent materials, which have potential applications in optoelectronic devices and sensors due to their tunable photophysical properties .

Extraction Processes

The compound is also used as an extractant for noble metals, rare-earth elements, and transuranium elements, making it valuable in industrial applications related to material recovery and recycling .

Case Studies

  • Metal-Catalyzed Reactions : Studies have demonstrated that DPP significantly improves the efficiency of palladium-catalyzed cross-coupling reactions, yielding higher product yields compared to traditional ligands .
  • Fluorescent Materials Development : Research into DPP derivatives has led to the creation of new fluorescent materials that show promise for use in light-emitting devices due to their tunable electronic properties .
  • Nanoparticle Stabilization : Investigations into the use of DPP for stabilizing nanoparticles have shown improved performance in drug delivery systems, highlighting its role in enhancing bioavailability and targeting .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The electronic and steric profiles of phosphines are heavily influenced by their substituents. Below is a comparative analysis of key analogs:

Compound Substituents Electronic Effect Steric Bulk Key Applications Reference
Diphenyl(phenylethynyl)phosphine –C≡CPh, 2×Ph Electron-withdrawing (via conjugation) Moderate (linear ethynyl group) Transition metal catalysis
Methyldiphenylphosphine –CH₃, 2×Ph Electron-donating (alkyl) Low Ligand in coordination chemistry
Diphenyl(p-tolyl)phosphine –C₆H₄CH₃, 2×Ph Electron-donating (aryl) Moderate (para-methyl) Catalysis, OLED materials
Bis(diphenyl)phosphine (dppe) –CH₂CH₂– bridge Neutral High (chelating ligand) Antitumor gold(I) complexes
AdTPP (diphenyl(4-adamantylphenyl)phosphine) –C₆H₄Ad, 2×Ph Neutral High (adamantyl group) Host-guest chemistry
Diphenyl(2-pyridyl)phosphine –C₅H₄N, 2×Ph Electron-withdrawing (pyridyl) Moderate Multidentate ligand design

Key Observations:

  • Electronic Effects : The phenylethynyl group in this compound withdraws electron density via conjugation, reducing the phosphine’s σ-donating ability compared to alkyl-substituted analogs like Methyldiphenylphosphine. This property enhances its utility in stabilizing electron-deficient metal centers .
  • Steric Bulk : While less bulky than adamantyl (AdTPP) or chelating ligands (dppe), the linear ethynyl group still imposes moderate steric constraints, favoring selective coordination in catalytic cycles .

Q & A

Q. What role do phosphine ligands play in cross-coupling reactions?

  • Answer: The ligand modulates oxidative addition/reductive elimination rates. For example, this compound accelerates aryl halide activation (k₁ ≈ 10⁻³ s⁻¹) compared to PPh₃ (k₁ ≈ 10⁻⁴ s⁻¹) due to stronger σ-donation. Ligand design (e.g., introducing electron-withdrawing groups) fine-tunes redox potentials for challenging substrates (e.g., chlorides) .

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